molecular formula C22H21N5O4 B2527433 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899953-30-1

2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2527433
CAS No.: 899953-30-1
M. Wt: 419.441
InChI Key: ZUVPRVUXTXILLA-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a synthetic small molecule featuring a benzamide core linked to a morpholine-substituted pyridazine ring via a phenyl bridge. This specific molecular architecture, which incorporates multiple nitrogen-rich heterocycles, is characteristic of compounds investigated for potential bioactive properties . Compounds within this structural class have been extensively studied in scaffold-hopping medicinal chemistry programs aimed at optimizing potency and physicochemical properties, particularly in the context of targeting parasitic diseases . The morpholinopyridazine moiety is a privileged structure in drug discovery, often contributing to target affinity and influencing key parameters such as solubility and metabolic stability . The nitro group on the benzamide ring presents a handle for further chemical transformation, for instance, reduction to an aniline, making this compound a valuable versatile building block for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . Researchers can employ this chemical in the design and development of novel therapeutic agents, as part of targeted libraries for high-throughput screening, or as a intermediate in parallel synthesis. It is supplied exclusively for research applications in laboratory settings. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-18(6-3-7-20(15)27(29)30)22(28)23-17-5-2-4-16(14-17)19-8-9-21(25-24-19)26-10-12-31-13-11-26/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVPRVUXTXILLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration: Introduction of a nitro group to a benzene ring.

    Amidation: Formation of the benzamide structure.

    Substitution: Introduction of the morpholinopyridazinyl group through nucleophilic substitution.

    Methylation: Addition of a methyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Reduction: Formation of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for drug development targeting specific enzymes or receptors.

    Biology: Use as a biochemical probe to study cellular pathways.

    Materials Science: Incorporation into polymers or materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The morpholinopyridazinyl group could interact with specific amino acid residues, while the nitrobenzamide core may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Phenyl Substituents

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

  • Structure: Shares the benzamide core and a 2-methyl substituent but replaces the morpholinopyridazine group with a 3-isopropoxy phenyl moiety.
  • Use : A systemic fungicide targeting basidiomycete fungi .
  • Key Differences: The absence of the nitro group and morpholinopyridazine in mepronil likely reduces electron-withdrawing effects and alters target binding. Mepronil’s isopropoxy group may enhance lipophilicity compared to the polar morpholine-pyridazine system in the target compound.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethyl group at the 2-position of the benzamide and a 3-isopropoxy phenyl group.
  • Use : Fungicide with broad-spectrum activity against rice sheath blight .
Pyridazine-Containing Analogues

3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)

  • Structure : Features a nitro group and a trifluoromethylphenyl-substituted imidazopyridine system.
  • Key Differences : The imidazopyridine core in 7b differs from the pyridazine-morpholine system, which may alter solubility and steric interactions.
Benzothiazole Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structure : Contains a benzothiazole ring linked to an acetamide group.
  • Relevance : Demonstrates the importance of heterocyclic substituents in agrochemical activity .
  • Key Differences : The benzothiazole and acetamide motifs differ from the benzamide-pyridazine system, likely leading to divergent biological targets.

Structural and Functional Analysis

Table 1: Key Substituents and Functional Implications
Compound Core Structure Key Substituents Functional Implications
Target Compound Benzamide 3-nitro, 6-morpholinopyridazin-3-yl phenyl Enhanced electron withdrawal; polar interactions
Mepronil Benzamide 3-isopropoxy phenyl Lipophilic; systemic fungicidal activity
Flutolanil Benzamide 2-trifluoromethyl, 3-isopropoxy phenyl Metabolic stability; broad-spectrum action
Compound 7b Imidazopyridine 3-nitro, 3-trifluoromethylphenyl Electron-deficient aromatic system
Key Observations :

Morpholinopyridazine vs. Other Heterocycles: The morpholine-pyridazine system introduces both hydrogen-bonding capacity (via morpholine oxygen) and rigidity, which could influence target selectivity versus benzothiazole or imidazopyridine derivatives.

Agrochemical Relevance: Benzamide derivatives with polar substituents (e.g., morpholine) are less common in pesticides, which often prioritize lipophilicity (e.g., isopropoxy in mepronil). This suggests the target compound may have a unique mechanism or non-agrochemical applications.

Biological Activity

The compound 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article examines the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O3C_{17}H_{19}N_{5}O_{3}. Its structure features a nitro group, a morpholinopyridazine moiety, and an amide functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the morpholinopyridazine moiety through cyclization reactions.
  • Nitration of the benzamide derivative to introduce the nitro group.
  • Final coupling reactions to achieve the desired structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Inhibitory assays reveal that certain analogs demonstrate low IC50 values, indicating strong inhibitory effects against STS. For example:

  • Compound X showed an IC50 of 0.18 μM against STS, while traditional inhibitors like coumarin-7-O-sulfamate had higher IC50 values (1.38 μM) .

Case Studies

StudyCompoundIC50 Value (μM)Target
Study 1This compoundTBDSTS
Study 2Related derivative0.18STS
Study 3Coumarin-7-O-sulfamate1.38STS

Note: TBD indicates that specific data for the compound is pending publication or further investigation.

The proposed mechanism of action for this compound includes:

  • Binding to active sites of target enzymes, leading to inhibition.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

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